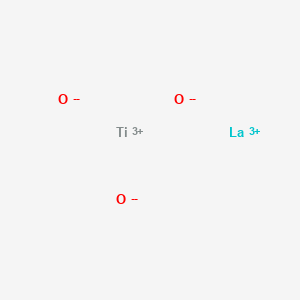
3,5-二碘苯甲酸甲酯
描述
Methyl 3,5-diiodobenzoate is a chemical compound with the CAS Number: 14266-19-4 . It has a molecular weight of 387.94 and is typically in the form of a powder .
Molecular Structure Analysis
Methyl 3,5-diiodobenzoate contains a total of 18 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis
Methyl 3,5-diiodobenzoate is a powder at room temperature . It has a melting point of 94-95 degrees Celsius .科学研究应用
代谢中的物种差异:一项关于与 3,5-二碘苯甲酸甲酯相关的化合物 4-羟基-3,5-二碘苯甲酸正丁酯的研究表明,人类和灵长类动物产生大鼠和兔子中未发现的代谢物,表明代谢和毒性研究中物种差异的重要性 (沃尔德、史密斯和威廉姆斯,1973 年)。
甲状腺激素中的生物活性:对甲状腺激素的 O-甲基衍生物的研究发现,与 3,5-二碘苯甲酸甲酯类似的化合物在甲状腺功能亢进患者中的代谢方式与其他人不同。这项研究有助于理解甲状腺激素和相关化合物的代谢 (富田、拉迪、约翰逊和肯特,1961 年)。
有机反应动力学:一项研究探索了使用与 3,5-二碘苯甲酸甲酯结构相关的化合物 3,5-二羟基苯甲酸甲酯在熔融盐中有机取代反应的动力学。这项研究有助于理解有机化学中的反应机理 (克罗威尔、布劳和希莱里,1984 年)。
荧光传感中的应用:使用 3,5-二碘苯甲酸甲酯的衍生物开发了一种荧光化学传感器,用于选择性灵敏地检测铝离子,在生物成像和环境监测中具有潜在应用 (叶等人,2014 年)。
与甲状腺素相关的生物作用:另一项关于丁基 4-羟基-3:5-二碘苯甲酸酯(一种相关化合物)的研究调查了其在人和动物中的代谢和排泄,有助于理解与甲状腺素相关的物质的生物作用 (威尔金森,1959 年)。
神经保护作用:对结构类似物 3,4-二羟基苯甲酸甲酯的研究检查了其对细胞氧化损伤的神经保护作用,表明在神经保护和神经退行性疾病治疗中具有潜在应用 (蔡等人,2016 年)。
安全和危害
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
methyl 3,5-diiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSITUQNFNKVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700753 | |
| Record name | Methyl 3,5-diiodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14266-19-4 | |
| Record name | Benzoic acid, 3,5-diiodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14266-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-diiodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,5-diiodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















